REACTION_CXSMILES
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[C:1]([O-:4])([O-])=O.[K+].[K+].[Br:7][C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1O.CI>CC(C)=O>[Br:7][C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[O:4][CH3:1] |f:0.1.2|
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Name
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|
Quantity
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68 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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50 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)Cl)O
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Name
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|
Quantity
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42.6 g
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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1000 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 5 h
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Duration
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5 h
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Type
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FILTRATION
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Details
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The solid was filtered off
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Type
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WASH
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Details
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washed with dichloromethane (100 mL×3)
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Type
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CONCENTRATION
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Details
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The combined filtrate was concentrated to dryness
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Type
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ADDITION
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Details
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The residue was diluted with diethyl ether (500 mL)
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Type
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WASH
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Details
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washed HCl (1 M, 100 mL×2), H2O (100 mL×2) and brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The separated organic layer was dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated
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Name
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|
Type
|
product
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Smiles
|
BrC1=C(C=CC(=C1)Cl)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |